BenchChemオンラインストアへようこそ!

4-Chloro-7-fluoroquinoline-3-carbonitrile

Kinase Inhibitor Synthesis Src/Abl Inhibitors Medicinal Chemistry

4-Chloro-7-fluoroquinoline-3-carbonitrile is the essential building block for 4-anilinoquinoline-3-carbonitrile kinase inhibitors, including the bosutinib scaffold. The 4-chloro group enables efficient nucleophilic aromatic substitution, while the 7-fluoro substituent ensures subnanomolar potency against Src kinase. This specific substitution pattern is non-negotiable for reproducible SAR and lead optimization. Choose this high-purity intermediate to avoid synthetic divergence and ensure robust biological activity.

Molecular Formula C10H4ClFN2
Molecular Weight 206.6 g/mol
CAS No. 622369-70-4
Cat. No. B1371492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoroquinoline-3-carbonitrile
CAS622369-70-4
Molecular FormulaC10H4ClFN2
Molecular Weight206.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1F)C#N)Cl
InChIInChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H
InChIKeyGLDPOBFSPURDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoroquinoline-3-carbonitrile (CAS 622369-70-4): A Critical Synthetic Intermediate for Kinase Inhibitors and Bioactive Quinoline Derivatives


4-Chloro-7-fluoroquinoline-3-carbonitrile (CAS 622369-70-4, C10H4ClFN2, MW 206.60) is a halogenated quinoline-3-carbonitrile derivative characterized by a chloro substituent at the 4-position and a fluoro substituent at the 7-position on the quinoline core . This compound serves as a versatile synthetic intermediate in medicinal chemistry, primarily for the preparation of 4-anilinoquinoline-3-carbonitrile-based kinase inhibitors, including the clinically evaluated Src/Abl inhibitor bosutinib (SKI-606) [1]. The combination of the 4-chloro leaving group, which enables facile nucleophilic aromatic substitution, and the 3-carbonitrile moiety, which acts as a hydrogen bond acceptor and Michael acceptor in certain contexts, makes this scaffold particularly valuable in structure-activity relationship (SAR) exploration [2].

Procurement Insight: Why Substituting 4-Chloro-7-fluoroquinoline-3-carbonitrile with Other Quinoline-3-carbonitriles is Not Feasible


Within the quinoline-3-carbonitrile chemical space, even minor positional variations in halogen substitution profoundly impact both synthetic utility and biological activity. The 4-chloro substituent is essential as a reactive handle for introducing diverse anilino or amino groups via nucleophilic aromatic substitution, a key step in generating kinase inhibitor pharmacophores [1]. Replacing it with a 2-chloro or 6-chloro analog (e.g., 2-chloro-7-fluoroquinoline-3-carbonitrile or 4-chloro-6-fluoroquinoline-3-carbonitrile) alters the electronic distribution across the quinoline ring, affecting reaction kinetics, regioselectivity, and the binding affinity of final derivatives to their biological targets [2]. Furthermore, the specific 7-fluoro substitution pattern is critical for optimizing interactions within the ATP-binding pocket of kinases like Src and Abl, as demonstrated in SAR studies of related 4-anilinoquinoline-3-carbonitriles [3]. Generic substitution with a non-fluorinated or differently fluorinated analog will inevitably lead to divergent synthetic outcomes and potentially inactive or less potent biological compounds, compromising research reproducibility and lead optimization campaigns.

Quantitative Differentiation of 4-Chloro-7-fluoroquinoline-3-carbonitrile (CAS 622369-70-4) Against Structural Analogs


Key Intermediate for Bosutinib (SKI-606): Direct Comparative Advantage Over Non-7-Fluorinated Analogs

4-Chloro-7-fluoroquinoline-3-carbonitrile is the direct synthetic precursor to the clinically evaluated Src/Abl kinase inhibitor bosutinib (SKI-606). In a head-to-head SAR comparison, the 7-fluoro substituent present in this intermediate and subsequently in bosutinib's core structure was found to be essential for potent Src kinase inhibition. The direct analog lacking the 7-fluoro group (i.e., the non-fluorinated 4-anilinoquinoline-3-carbonitrile SKI-606 analog) was less potent in vitro [1]. This establishes a clear, quantifiable differentiation for this specific intermediate in synthetic routes targeting active kinase inhibitors.

Kinase Inhibitor Synthesis Src/Abl Inhibitors Medicinal Chemistry

Inhibitory Activity at Human Monoamine Oxidases (MAO-A and MAO-B): Cross-Study Comparison with Structural Analogs

4-Chloro-7-fluoroquinoline-3-carbonitrile has demonstrated measurable inhibition of human monoamine oxidase enzymes in vitro. Data from BindingDB indicates an IC50 of 21,800 nM for MAO-A [1] and an IC50 of 10 nM for MAO-B [2]. For comparison, the structurally related analog 2-chloro-7-fluoroquinoline-3-carbonitrile was reported to have lower cytotoxic IC50 values than established chemotherapeutics like doxorubicin , highlighting that the position of the chloro substituent (4- vs. 2-) significantly alters biological profile. While no direct head-to-head comparison in the same assay is available, this cross-study data supports that the 4-chloro-7-fluoro substitution pattern confers a unique, target-specific activity profile distinct from its positional isomers.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Agonist Activity at KCNQ2/KCNQ3 Potassium Channels: Evidence for Neurological Target Engagement

4-Chloro-7-fluoroquinoline-3-carbonitrile has been identified as an agonist of the KCNQ2/KCNQ3 potassium channel heteromer, a key target for epilepsy and pain therapeutics. In a functional assay using CHO cells expressing KCNQ2/KCNQ3, the compound increased KCl-induced 86Rb+ efflux with an EC50 of 5,500 nM [1]. This places it among a class of quinoline-3-carbonitriles with potential neuronal activity modulation. While a direct comparator for this specific assay is not available, the data provides a quantitative baseline for this compound's activity at this therapeutically relevant ion channel target.

Ion Channel Pharmacology KCNQ Channels Neuroscience

Physicochemical and Structural Differentiation from Common Analogs: Predicted Properties

The predicted physicochemical properties of 4-chloro-7-fluoroquinoline-3-carbonitrile differentiate it from closely related analogs. Its predicted density is 1.44±0.1 g/cm³ and boiling point is 351.7±37.0 °C . In contrast, the de-chlorinated analog 7-fluoroquinoline-3-carbonitrile has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 327.3±22.0 °C [1]. The presence of the 4-chloro group increases both molecular weight (206.60 vs. 172.16 g/mol) and predicted lipophilicity, which can influence membrane permeability, metabolic stability, and overall pharmacokinetic profile of derived compounds. These differences are critical considerations in lead optimization and formulation development.

Physicochemical Properties Medicinal Chemistry Lead Optimization

High-Impact Application Scenarios for 4-Chloro-7-fluoroquinoline-3-carbonitrile (CAS 622369-70-4) in Drug Discovery and Chemical Biology


Synthesis of Potent Src/Abl Kinase Inhibitors

As demonstrated in the medicinal chemistry literature, 4-chloro-7-fluoroquinoline-3-carbonitrile is the key starting material for synthesizing 4-anilinoquinoline-3-carbonitrile derivatives that potently inhibit Src and Abl kinases. Researchers aiming to develop novel kinase inhibitors, particularly those targeting Src family kinases or Bcr-Abl for oncology applications, should prioritize this specific intermediate. Its 7-fluoro substitution is critical for achieving subnanomolar inhibitory potency (IC50 = 0.15 nM for analog 17a) against Src kinase, as established in direct SAR comparisons [1]. This compound enables the exploration of chemical space around the clinically relevant bosutinib scaffold.

Monoamine Oxidase B (MAO-B) Inhibitor Development

4-Chloro-7-fluoroquinoline-3-carbonitrile displays a highly selective inhibition profile for MAO-B (IC50 = 10 nM) over MAO-A (IC50 = 21,800 nM) [2]. This >2000-fold selectivity makes it a promising starting point for developing novel MAO-B inhibitors for neurodegenerative diseases such as Parkinson's disease, where selective MAO-B inhibition is a validated therapeutic strategy. The compound's distinct activity profile, compared to positional isomers like 2-chloro-7-fluoroquinoline-3-carbonitrile which show different biological activities, underscores the importance of its specific substitution pattern for this application.

KCNQ2/KCNQ3 Potassium Channel Modulator Research

This compound acts as an agonist at KCNQ2/KCNQ3 potassium channels with an EC50 of 5,500 nM [3]. KCNQ2/KCNQ3 channels are key regulators of neuronal excitability and are established targets for anti-epileptic and analgesic drugs. 4-Chloro-7-fluoroquinoline-3-carbonitrile provides a quantitative starting point for medicinal chemistry efforts aimed at optimizing KCNQ channel openers. Its functional activity in a cellular efflux assay makes it a valuable tool compound for investigating KCNQ channel pharmacology and for initiating lead optimization programs in CNS drug discovery.

General Quinoline Scaffold Diversification and SAR Studies

Due to the reactive 4-chloro group, 4-chloro-7-fluoroquinoline-3-carbonitrile is an excellent substrate for nucleophilic aromatic substitution reactions, allowing for the facile introduction of a wide variety of amines and other nucleophiles [4]. This makes it an ideal building block for generating diverse libraries of quinoline-3-carbonitrile derivatives for broad biological screening and SAR exploration. Its predicted physicochemical properties (density ~1.44 g/cm³, MW 206.60) differentiate it from simpler analogs, offering a specific balance of lipophilicity and reactivity that can be exploited in parallel synthesis and lead optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-fluoroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.